5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride
Beschreibung
5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the azaspiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H13ClN2 |
|---|---|
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
5-azaspiro[2.5]octane-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-7-4-8(7)2-1-3-10-6-8;/h7,10H,1-4,6H2;1H |
InChI-Schlüssel |
KRAAFZDUBLRLLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC2C#N)CNC1.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is known for being highly exothermic and releasing significant amounts of gas, which necessitates careful control of reaction conditions . The use of a microreaction system has been shown to improve the efficiency and safety of this synthesis by allowing precise control over droplet dispersion, temperature, reaction time, and phase separation .
Industrial Production Methods
In an industrial setting, the production of 5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride can be scaled up using continuous-flow synthesis. This method offers several advantages over traditional batch synthesis, including higher concentration of the product, improved safety, and better process control .
Analyse Chemischer Reaktionen
Types of Reactions
5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic aminating agent, reacting with nucleophiles such as nitrogen, sulfur, carbon, and oxygen nucleophiles . This reactivity is due to the presence of the azaspiro structure, which imparts unique electronic properties to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride: This compound shares a similar spiro structure but has a carboxylic acid group instead of a carbonitrile group.
1-Oxa-2-azaspiro[2.5]octane: This compound contains an oxygen atom in the spiro structure and is used as an electrophilic aminating agent.
Uniqueness
5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride is unique due to its carbonitrile group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where the carbonitrile functionality is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
